molecular formula C19H12BrF3N2O3S B2570553 6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1286728-47-9

6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2570553
CAS No.: 1286728-47-9
M. Wt: 485.28
InChI Key: RPFYEHVPQULERD-UHFFFAOYSA-N
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Description

6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromobenzenesulfonyl group and a trifluoromethylphenyl group

Biochemical Analysis

Biochemical Properties

6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and xenobiotics . The interaction between this compound and these enzymes can lead to altered metabolic pathways and changes in the bioavailability of other compounds.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By inhibiting specific kinases, it can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular metabolism . Additionally, this compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can prevent substrate access or alter the enzyme’s conformation, leading to reduced catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of target enzymes and consistent effects on cellular processes, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of specific metabolites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals, thereby influencing mitochondrial function and cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound[5][5].

Scientific Research Applications

6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the bromobenzenesulfonyl group.

    Bromobenzenesulfonylpyridine: Contains the bromobenzenesulfonyl group and pyridine ring but does not have the trifluoromethylphenyl group.

Uniqueness

6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(4-bromophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3N2O3S/c20-14-5-7-16(8-6-14)29(27,28)17-9-4-12(11-24-17)18(26)25-15-3-1-2-13(10-15)19(21,22)23/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYEHVPQULERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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